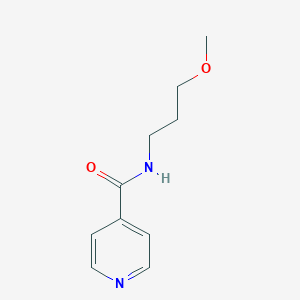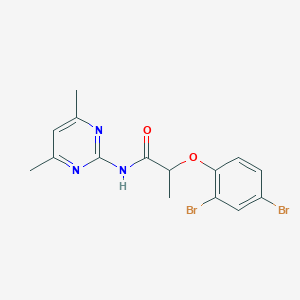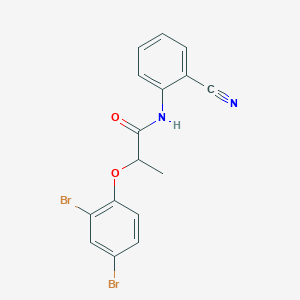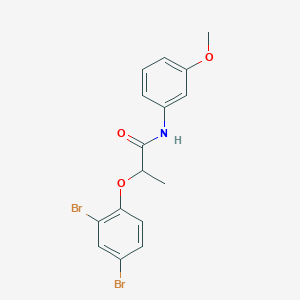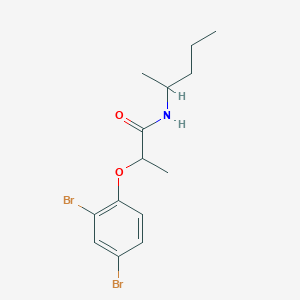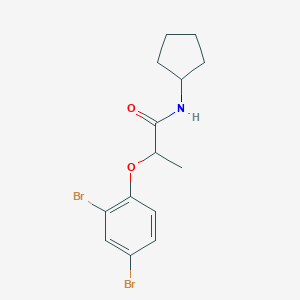![molecular formula C24H23ClN2O2 B290839 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)
2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide, also known as CDB-2914, is a synthetic steroid hormone receptor modulator that has been extensively studied for its potential use as a contraceptive and anti-cancer agent. This compound has been shown to have a unique mechanism of action that allows it to selectively target specific tissues and cells, making it a promising candidate for future research and development.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide works by selectively targeting steroid hormone receptors in specific tissues and cells. It has been shown to bind to the progesterone receptor, blocking its activity and preventing the effects of progesterone. This leads to the inhibition of ovulation and the prevention of implantation. Additionally, 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of estrogen and progesterone receptors.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit ovulation and prevent implantation in animal models, as well as inhibit the growth of cancer cells. Additionally, 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide is its unique mechanism of action, which allows it to selectively target specific tissues and cells. Additionally, 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide has been extensively studied for its potential use as a contraceptive and anti-cancer agent, making it a promising candidate for future research and development. However, one limitation of 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide is its potential for off-target effects, which could lead to unintended side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide. One area of interest is the development of new contraceptive agents based on the structure and mechanism of action of 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide, as well as its potential for use in the treatment of autoimmune diseases. Finally, more studies are needed to determine the safety and efficacy of 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide in human clinical trials.
Synthesemethoden
The synthesis of 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-(diethylamino)aniline to form 2-(4-chlorobenzoyl)-N-(4-diethylaminophenyl)acetamide. This intermediate is then reacted with benzoyl chloride to form the final product, 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide has been extensively studied for its potential use as a contraceptive agent. It has been shown to inhibit ovulation and prevent implantation in animal models, making it a promising candidate for further research in this area. Additionally, 2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and prostate cancer cells.
Eigenschaften
Molekularformel |
C24H23ClN2O2 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C24H23ClN2O2/c1-3-27(4-2)20-15-13-19(14-16-20)26-24(29)22-8-6-5-7-21(22)23(28)17-9-11-18(25)12-10-17/h5-16H,3-4H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
GZSJFXUZLINDDF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)


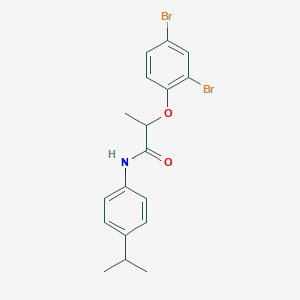
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)

